molecular formula C7H14O3 B3052462 Methyl 2-hydroxy-3-methylpentanoate CAS No. 41654-19-7

Methyl 2-hydroxy-3-methylpentanoate

Cat. No.: B3052462
CAS No.: 41654-19-7
M. Wt: 146.18 g/mol
InChI Key: OQXGUAUSWWFHOM-UHFFFAOYSA-N
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Description

. It is a branched-chain fatty acid ester that is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-methylpentanoate is unique due to its specific branching and functional groups, which confer distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

Properties

IUPAC Name

methyl 2-hydroxy-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGUAUSWWFHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334542
Record name Methyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41654-19-7
Record name Methyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 2-hydroxy-3-methylpentanoate in the context of fruit flavor?

A: this compound contributes significantly to the aroma profile of certain fruits. For instance, it is a key volatile component in rambai fruit ( Baccaurea motleyana), alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-4-methylpentanoate []. Its presence has also been detected in other fruits like duku and langsat (both varieties of Lansium domesticum) although these fruits are dominated by sesquiterpene hydrocarbons [].

Q2: Does the stereochemistry of this compound influence its odor profile?

A: Yes, the stereochemistry plays a crucial role in the odor characteristics of this compound. Research indicates that different stereoisomers of this compound exhibit distinct odor profiles. While all diastereomers possess a walnut-like aroma, their intensity and specific nuances differ []. For example, the (R,S)- and the (S,S)-isomers were identified in pink guava, contributing to its fruity aroma, while the (S,R)- and (R,R)-isomers were absent []. This highlights the importance of stereoselective synthesis when targeting specific aroma profiles.

Q3: How does the odor potency of this compound compare to its structural analogs?

A: Comparing the odor potency of various esters, including this compound and its analogs, reveals intriguing structure-odor relationships. For example, Ethyl 3-methyl-2-oxopentanoate (3), a structurally related compound, possesses a more potent and desirable fresh walnut, fruity odor compared to many of the tested 2-hydroxy-3-methylpentanoates []. This suggests that subtle structural modifications can significantly impact the odor threshold and perceived quality. Further research into structure-activity relationships could guide the development of novel fragrance compounds with improved olfactory properties.

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